molecular formula C12H17N3O B2408844 rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans CAS No. 1989638-20-1

rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans

Cat. No.: B2408844
CAS No.: 1989638-20-1
M. Wt: 219.288
InChI Key: WJTUJUYEBRMSNH-ZYHUDNBSSA-N
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Description

rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans is a chiral compound with a pyrrolidinone core structure

Scientific Research Applications

rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is used in research to understand its interactions with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine derivatives and chiral amines.

    Formation of Pyrrolidinone Core: The pyrrolidinone core is formed through a series of cyclization reactions, often involving the use of strong bases and heating.

    Introduction of Aminomethyl Group: The aminomethyl group is introduced via reductive amination, using reagents such as sodium cyanoborohydride.

    Final Purification: The final compound is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. Continuous flow chemistry techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the pyrrolidinone core to a pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Pyrrolidine derivatives.

    Substitution: Functionalized pyridine derivatives.

Mechanism of Action

The mechanism of action of rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-4-ylpyrrolidine: Lacks the carbonyl group present in the pyrrolidinone core.

    (4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-4-ylpyrrolidin-2-ol: Contains a hydroxyl group instead of the carbonyl group.

Uniqueness

rac-(4R,5S)-4-(aminomethyl)-1-ethyl-5-(pyridin-4-yl)pyrrolidin-2-one, trans is unique due to its specific chiral configuration and the presence of both a pyrrolidinone core and a pyridine ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(4R,5S)-4-(aminomethyl)-1-ethyl-5-pyridin-4-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-2-15-11(16)7-10(8-13)12(15)9-3-5-14-6-4-9/h3-6,10,12H,2,7-8,13H2,1H3/t10-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTUJUYEBRMSNH-ZYHUDNBSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)CN)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CC1=O)CN)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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